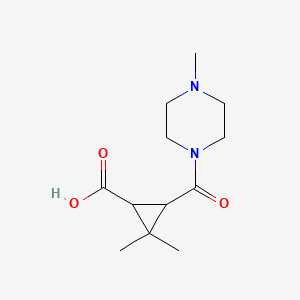

2,2-Dimethyl-3-(4-methylpiperazine-1-carbonyl)cyclopropane-1-carboxylic acid

Description

Structure and Key Features:

The compound 2,2-Dimethyl-3-(4-methylpiperazine-1-carbonyl)cyclopropane-1-carboxylic acid features a cyclopropane ring substituted with:

- Two methyl groups at position 2.

- A carboxylic acid group at position 1.

- A 4-methylpiperazine-1-carbonyl moiety at position 3.

Molecular Formula:

The molecular formula is C₁₂H₂₀N₂O₃, as reported in . However, the molecular weight listed in the same source (191.19 g/mol) is inconsistent with the formula; the corrected molecular weight is 240.2 g/mol (calculated from C₁₂H₂₀N₂O₃).

Applications: Primarily used as a synthetic intermediate or building block in medicinal chemistry, evidenced by its inclusion in catalogs for research chemicals .

Properties

IUPAC Name |

2,2-dimethyl-3-(4-methylpiperazine-1-carbonyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O3/c1-12(2)8(9(12)11(16)17)10(15)14-6-4-13(3)5-7-14/h8-9H,4-7H2,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLHLANDNHFLRCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1C(=O)O)C(=O)N2CCN(CC2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60649297 | |

| Record name | 2,2-Dimethyl-3-(4-methylpiperazine-1-carbonyl)cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1142214-55-8 | |

| Record name | 2,2-Dimethyl-3-(4-methylpiperazine-1-carbonyl)cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-3-[(4-methylpiperazin-1-yl)carbonyl]-cyclopropanecarboxylic acid involves multiple steps. One common method includes the reaction of 2,2-dimethylcyclopropanecarboxylic acid with 4-methylpiperazine in the presence of a coupling agent . The reaction conditions typically involve the use of solvents like dichloromethane or tetrahydrofuran and may require catalysts such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the coupling reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3-[(4-methylpiperazin-1-yl)carbonyl]-cyclopropanecarboxylic acid can undergo several types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

2,2-Dimethyl-3-[(4-methylpiperazin-1-yl)carbonyl]-cyclopropanecarboxylic acid is primarily used in proteomics research . It is utilized in the study of protein interactions, protein structure, and function. The compound’s unique structure allows it to act as a probe or a ligand in various biochemical assays .

Mechanism of Action

The mechanism of action for 2,2-Dimethyl-3-[(4-methylpiperazin-1-yl)carbonyl]-cyclopropanecarboxylic acid involves its interaction with specific molecular targets, such as proteins or enzymes. The piperazine ring in the compound can form hydrogen bonds or electrostatic interactions with amino acid residues in proteins, thereby affecting their activity or stability . The cyclopropane ring adds rigidity to the molecule, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key Observations :

Physicochemical Properties

Key Observations :

Key Observations :

- Pyrethroids (allethrin, resmethrin) are optimized for insect sodium channel modulation , while the target compound’s piperazine group may target eukaryotic proteins (e.g., receptors or enzymes) .

Biological Activity

2,2-Dimethyl-3-(4-methylpiperazine-1-carbonyl)cyclopropane-1-carboxylic acid, commonly referred to as DMPC, is a cyclopropane derivative with significant potential in medicinal chemistry. This compound has garnered attention due to its unique structural features and biological activities, particularly in the fields of pharmacology and biochemistry. This article explores the biological activity of DMPC, highlighting relevant research findings, case studies, and a comprehensive data table summarizing its properties.

- Molecular Formula : CHNO

- Molecular Weight : 240.3 g/mol

- CAS Number : 1820575-55-0

Structural Characteristics

DMPC features a cyclopropane ring with two methyl groups at the 2-position and a piperazine moiety attached via a carbonyl group. The unique gem-dimethyl structure contributes to its stability and enhances its biological activity by influencing pharmacokinetics and solubility.

Antimicrobial Properties

Recent studies have indicated that DMPC exhibits antimicrobial activity against various bacterial strains. Its mechanism of action appears to involve disruption of bacterial cell membranes, leading to increased permeability and eventual cell lysis.

Case Study: Efficacy Against Resistant Strains

In a study published in Molecules (2024), DMPC was tested against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The results demonstrated that DMPC, when used in combination with conventional antibiotics like ciprofloxacin, showed synergistic effects, significantly enhancing the antibiotics' efficacy against resistant strains .

Antiviral Activity

DMPC has also been evaluated for its antiviral properties. Research indicates that it can inhibit viral replication through interference with viral entry mechanisms.

Case Study: Inhibition of Alphavirus Replication

A notable study investigated the antiviral activity of DMPC against alphaviruses. The findings revealed that DMPC effectively reduced viral titers in infected cell cultures, suggesting its potential as a therapeutic agent for viral infections .

Cytotoxicity and Selectivity

While evaluating the cytotoxic effects of DMPC on human cell lines, researchers found that it exhibited selective toxicity towards cancer cells compared to normal cells. This selectivity is crucial for developing targeted cancer therapies.

Table: Summary of Biological Activities

The biological activity of DMPC is attributed to its ability to interact with cellular membranes and proteins. The presence of the piperazine group enhances binding affinity to target sites, facilitating its antimicrobial and antiviral effects.

Pharmacokinetics

DMPC demonstrates favorable pharmacokinetic properties, including good absorption and distribution profiles. Its gem-dimethyl structure contributes to enhanced metabolic stability, making it a promising candidate for further drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.